molecular formula C19H17FN2O4S2 B10861453 5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide

5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B10861453
M. Wt: 420.5 g/mol
InChI Key: MPGGDUJXAJIZPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-659873 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques and reagents .

Industrial Production Methods

Industrial production of WAY-659873 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

WAY-659873 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

WAY-659873 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-659873 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

WAY-659873 can be compared with other similar compounds based on its structure and biological activity. Some similar compounds include:

WAY-659873 is unique due to its specific molecular structure and the particular biological pathways it affects. This uniqueness makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H17FN2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

5-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H17FN2O4S2/c20-14-4-5-17-13(10-14)11-18(27-17)19(23)21-15-2-1-3-16(12-15)28(24,25)22-6-8-26-9-7-22/h1-5,10-12H,6-9H2,(H,21,23)

InChI Key

MPGGDUJXAJIZPW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)F

Origin of Product

United States

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